molecular formula C20H19N5O3S B2707870 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide CAS No. 894047-79-1

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide

Cat. No. B2707870
M. Wt: 409.46
InChI Key: RDTMEDMXXCQNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a triazolo ring, a pyridazine ring, a thioether group, and an acetamide group. These groups could potentially give the compound a variety of interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in aromatic stacking interactions, hydrogen bonding, and other intermolecular forces .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings. For example, the furan ring is an aromatic ether and can undergo electrophilic aromatic substitution. The triazolo and pyridazine rings can also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions in the molecule. Its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of various heterocycles, demonstrating its versatility as a precursor in organic chemistry. For instance, it has been used in the creation of pyrrole, pyridine, and coumarin derivatives, among others, showcasing its application in the synthesis of diverse chemical structures (Fadda et al., 2017).

Biological and Pharmacological Properties

  • Insecticidal Properties : Research indicates that derivatives of the compound have been tested as insecticidal agents, particularly against the cotton leafworm, Spodoptera littoralis. This suggests its potential application in agricultural pest control (Fadda et al., 2017).
  • Antibacterial Activity : Derivatives have shown effectiveness in combating bacterial strains like Escherichia coli and Micrococcus luteus, indicating its potential use in antimicrobial therapies (Zemanov et al., 2017).
  • Antioxidant and Anticancer Activity : Studies reveal that some novel derivatives exhibit significant antioxidant properties, even outperforming known antioxidants like ascorbic acid in some cases. Additionally, certain derivatives have shown promising anticancer activities against specific cancer cell lines (Tumosienė et al., 2020).

Chemical Analysis and Characterization

  • The compound has been characterized using various spectroscopic techniques like IR, NMR, and LC-MS, which are essential for confirming its chemical structure and purity. This aspect of research is crucial for ensuring the reliability and reproducibility of results in scientific studies (Sallam et al., 2021).

Future Directions

The future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Researchers could also investigate its synthesis process to make it more efficient or environmentally friendly .

properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-27-16-6-3-2-5-14(16)10-11-21-19(26)13-29-20-23-22-18-9-8-15(24-25(18)20)17-7-4-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTMEDMXXCQNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide

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